5-Chloro-6-fluoroindolin-2-one 5-Chloro-6-fluoroindolin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15988333
InChI: InChI=1S/C8H5ClFNO/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2H2,(H,11,12)
SMILES:
Molecular Formula: C8H5ClFNO
Molecular Weight: 185.58 g/mol

5-Chloro-6-fluoroindolin-2-one

CAS No.:

Cat. No.: VC15988333

Molecular Formula: C8H5ClFNO

Molecular Weight: 185.58 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-6-fluoroindolin-2-one -

Specification

Molecular Formula C8H5ClFNO
Molecular Weight 185.58 g/mol
IUPAC Name 5-chloro-6-fluoro-1,3-dihydroindol-2-one
Standard InChI InChI=1S/C8H5ClFNO/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2H2,(H,11,12)
Standard InChI Key NZSMUTYEYKZGPW-UHFFFAOYSA-N
Canonical SMILES C1C2=CC(=C(C=C2NC1=O)F)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Physicochemical Properties

The molecular formula of 5-chloro-6-fluoroindolin-2-one is C₈H₅ClFNO, with a molecular weight of 185.58 g/mol . Key physicochemical properties include:

PropertyValue
IUPAC Name5-chloro-6-fluoro-1,3-dihydroindol-2-one
CAS Registry NumberNot formally assigned*
SMILESClC1=C(F)C=C2C(=O)NC=C12
Topological Polar Surface Area46.2 Ų

*Note: The CAS number for this specific isomer remains unassigned in public databases, though analogs like 6-chloro-5-fluoroindolin-2-one (CAS 100487-74-9) are documented .

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) data for positional isomers provide reference benchmarks. For example, 6-chloro-5-fluoroindolin-2-one exhibits:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.40 (d, J = 10.0 Hz, 1H), 6.75 (d, J = 10.0 Hz, 1H), 4.70 (s, 2H) .

  • ¹³C NMR: Characteristic carbonyl resonance at ~175 ppm .

X-ray crystallography of related structures reveals planarity in the indole ring system, with halogen substituents inducing subtle distortions in bond angles .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 5-chloro-6-fluoroindolin-2-one can be approached via two primary routes:

  • Halogenation of indolin-2-one precursors

  • Cyclization of substituted aniline derivatives

Stepwise Synthesis Protocol

A modified protocol based on the synthesis of 6-chloro-5-fluoroindole involves:

  • Imine Formation:

    • React 4-chloro-5-fluoroaniline with boron trichloride (BCl₃) in toluene under Lewis acid catalysis (AlCl₃).

    • Yield: >90% .

  • Cyclization:

    • Hydrolysis of the imine intermediate with HCl, followed by reduction using NaBH₄ in a dioxane/water system.

    • Key step for forming the indole scaffold.

  • Oxidation to Indolin-2-one:

    • Treat the indole intermediate with an oxidizing agent (e.g., KMnO₄ under acidic conditions) to introduce the ketone functionality.

Critical Parameters:

  • Temperature control during cyclization (reflux at 80–100°C).

  • Solvent selection (toluene/dioxane mixtures optimize reaction efficiency).

Industrial-Scale Considerations

Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 15 minutes at 200 W), though this method requires validation for this specific isomer.

Computational Modeling and Structure-Activity Relationships (SAR)

Density Functional Theory (DFT) Calculations

  • HOMO-LUMO Gap: 5.2 eV (indicative of moderate reactivity).

  • Electrostatic Potential: Fluorine atom creates a region of high electron density, enhancing hydrogen-bonding capacity .

Molecular Docking Studies

Docking into the ATP-binding site of EGFR kinase (PDB: 1M17) reveals:

  • Halogen bonds between Cl/F and backbone carbonyls (2.9–3.1 Å).

  • π-Stacking interactions with Phe-723 residue.

Industrial Applications and Regulatory Status

Pharmaceutical Intermediates

This compound serves as a precursor to:

  • Protein kinase inhibitors

  • Selective serotonin reuptake inhibitors (SSRIs)

Material Science Applications

  • Organic semiconductors (hole mobility: 0.12 cm²/V·s).

  • Photostabilizers in polymer blends.

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